Esamisulpride Exhibits 35-Fold Higher D2 Receptor Affinity Compared to Aramisulpride
In a direct comparative study, Esamisulpride ((S)-amisulpride) demonstrated a Ki of 4.0 nM for the human dopamine D2 receptor (D2R), whereas its enantiomer, Aramisulpride ((R)-amisulpride), exhibited a significantly weaker Ki of 140 nM [1]. This represents a 35-fold difference in binding affinity, highlighting the stereoselective nature of D2R antagonism by amisulpride enantiomers [1].
| Evidence Dimension | Binding affinity to human dopamine D2 receptor |
|---|---|
| Target Compound Data | Ki = 4.0 nM |
| Comparator Or Baseline | Aramisulpride ((R)-amisulpride): Ki = 140 nM |
| Quantified Difference | 35-fold higher affinity for Esamisulpride |
| Conditions | In vitro radioligand binding assay, human recombinant D2 receptor |
Why This Matters
This quantitative difference is critical for researchers needing to isolate D2R-mediated effects from 5-HT7R-mediated effects, as Esamisulpride provides potent D2R antagonism with minimal serotonergic activity.
- [1] Hopkins SC, et al. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders. Clin Pharmacol Ther. 2021;110(3):808-816. View Source
